N-cyclobutyl-3-ethoxyaniline

Description

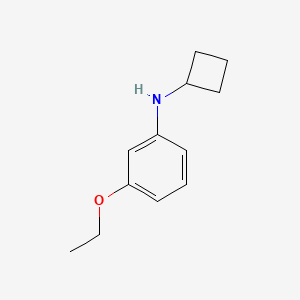

N-cyclobutyl-3-ethoxyaniline is a secondary amine featuring an aniline backbone substituted with a cyclobutyl group on the nitrogen atom and an ethoxy group (-OCH₂CH₃) at the 3-position of the benzene ring. The ethoxy group contributes to the molecule’s polarity and solubility profile.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-cyclobutyl-3-ethoxyaniline |

InChI |

InChI=1S/C12H17NO/c1-2-14-12-8-4-7-11(9-12)13-10-5-3-6-10/h4,7-10,13H,2-3,5-6H2,1H3 |

InChI Key |

ILNOEGXUKQAQBO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-3-ethoxyaniline can be achieved through several methodsThe reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution and etherification processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-3-ethoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate the aniline derivative. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

N-cyclobutyl-3-ethoxyaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclobutyl-3-ethoxyaniline involves its interaction with specific molecular targets. The cyclobutyl and ethoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural and commercial differences between N-cyclobutyl-3-ethoxyaniline and its analogs:

Key Observations:

Ethoxy vs. Ethoxyethoxy/Isopropoxy:

- The 3-ethoxy group in the primary compound is less polar and smaller than the 3-(2-ethoxyethoxy) group in ’s analog, which contains an additional ether linkage. This difference could enhance solubility in polar solvents for the latter .

- The 3-isopropoxy group in ’s analog is bulkier, likely reducing solubility but increasing hydrophobic interactions .

N-Substituent Variations :

- The 2-ethoxybenzyl () and 4-(2-ethoxyethoxy)benzyl () substituents add ether-linked side chains, increasing molecular weight and flexibility.

Commercial Availability :

Implications of Molecular Weight and Polarity

- N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline (MW 315.41 g/mol) has the highest polarity due to its dual ether groups, favoring solubility in solvents like ethanol or DMSO .

- The absence of molecular weight data for this compound limits direct comparisons, but its simpler structure suggests lower molecular weight than the analogs.

Biological Activity

N-cyclobutyl-3-ethoxyaniline is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, physicochemical properties, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of anilines, characterized by the presence of a cyclobutyl group attached to the nitrogen atom of an aniline structure, along with an ethoxy group at the meta position of the aromatic ring. Its molecular formula is and it exhibits unique physicochemical properties that influence its biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Direct Alkylation : Involves the alkylation of aniline derivatives with cyclobutyl halides.

- Mannich Reaction : A common approach in medicinal chemistry where formaldehyde and amines react to form Mannich bases, which can be further modified to yield this compound.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, particularly targeting specific pathways involved in disease processes. For instance, studies suggest potential interactions with enzymes related to inflammation and cancer progression .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. Preliminary data show that it exhibits significant cytotoxic effects, comparable to known anticancer agents. The IC50 values for these assays are critical for determining its efficacy and potential therapeutic applications .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate its effectiveness against certain bacterial strains and fungi, suggesting a broad spectrum of activity that could be harnessed for developing new antimicrobial agents .

Case Study 1: Anticancer Potential

In a study focusing on breast cancer cell lines (MCF-7), this compound was shown to induce apoptosis and inhibit cell growth. The mechanism was linked to the activation of specific apoptotic pathways, leading to cell cycle arrest and increased levels of pro-apoptotic markers .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of this compound against standard antibiotics. The results indicated that it possessed significant antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its potential as a novel therapeutic agent in treating infections caused by multidrug-resistant bacteria .

Research Findings Overview

| Study Type | Findings |

|---|---|

| Cytotoxicity Assays | Significant inhibition of cancer cell proliferation; IC50 values indicate strong efficacy. |

| Enzyme Interaction | Potential inhibition of enzymes involved in inflammatory responses and cancer progression. |

| Antimicrobial Testing | Effective against various bacterial strains; suggests broad-spectrum antimicrobial activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.